molecular formula C18H17ClFNO2 B1327239 4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone CAS No. 898750-65-7

4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone

Cat. No. B1327239
M. Wt: 333.8 g/mol
InChI Key: AEPHVJMLYFNNSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzophenone derivatives, including those with chloro and fluoro substituents, has been a subject of interest due to their potential biological activities. For instance, a method for synthesizing a fluorinated benzophenone derivative with potential as a hepatitis B inhibitor has been developed, involving crystallization from acetonitrile and single crystal X-ray analysis to determine its structure . Another study reports a highly selective one-pot synthesis suitable for industrial scale-up of a chloro and difluoromethoxy substituted benzophenone, demonstrating the versatility of benzophenone chemistry for various functional group incorporations . Additionally, a complex polyheterocyclic compound containing a chlorophenyl and morpholino group was synthesized using a microwave-assisted one-pot process, showcasing the adaptability of benzophenone derivatives to form intricate molecular architectures .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their biological activity. The X-ray crystal structure of a fluorinated benzophenone derivative revealed that it exists in a monoclinic P21/c space group with specific molecular geometry, which is essential for its activity against hepatitis B . The detailed molecular structure elucidation, including Hirshfeld surface analysis, provides insights into the intermolecular interactions within the crystal, which can influence the compound's stability and reactivity.

Chemical Reactions Analysis

Benzophenone derivatives undergo various chemical reactions that are pivotal in their synthesis and functionalization. The one-pot synthesis of a chloro and difluoromethoxy substituted benzophenone involves a fluorination reaction followed by a Friedel–Crafts reaction, highlighting the compound's reactivity towards electrophilic aromatic substitution . The synthesis of the polyheterocyclic compound demonstrates the use of sequential reactions, including cycloaddition and decarboxylation, to construct a complex molecule with a benzophenone core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure and substituents. The crystallization and X-ray analysis provide information on the solid-state properties of these compounds, which are important for their handling and application . The fluorination and introduction of other functional groups can significantly alter the chemical properties, such as reactivity and stability, which are essential for their potential use in pharmaceutical applications . The synthesis of derivatives with varying amino functions also indicates the possibility of tuning the physical and chemical properties to target specific biological activities, such as inhibiting enzymes relevant to Alzheimer's disease .

Scientific Research Applications

1. Intermolecular Interactions and Biological Activity

4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone and related derivatives demonstrate significant intermolecular interactions, particularly in the formation of biologically active compounds. For instance, derivatives of 1,2,4-triazoles, involving fluoro and chloro derivatives, have been synthesized and characterized, showcasing different intermolecular interactions like C–H⋯O, C–H⋯SC, and lp⋯π interactions. These interactions are crucial for the biological activity of these compounds (Shukla et al., 2014).

2. Synthesis and Industrial Application

The compound has been a focus in the synthesis of related benzophenone derivatives. A study demonstrates a highly selective synthesis process suitable for industrial scale-up, highlighting the compound's potential in large-scale industrial applications (Karrer et al., 2000).

3. Antimicrobial Activity

Fluorinated benzophenone derivatives, including those similar to 4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone, show promising antimicrobial activity. Their synthesis and evaluation against various microbial strains underline their potential in developing new antimicrobial agents (Sathe et al., 2011).

4. Use in Polymer Chemistry

In the field of polymer chemistry, derivatives of benzophenone, such as the one , have been used in the synthesis of sulfonated polybenzophenone and poly(arylene ether sulfone) for applications like proton exchange membranes. This showcases the compound's utility in advanced materials science (Ghassemi et al., 2004).

Safety And Hazards

While specific safety and hazard information for 4’-Chloro-3’-fluoro-2-morpholinomethyl benzophenone is not available in the search results, general safety measures for handling similar compounds include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPHVJMLYFNNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643547
Record name (4-Chloro-3-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3'-fluoro-2-morpholinomethyl benzophenone

CAS RN

898750-65-7
Record name Methanone, (4-chloro-3-fluorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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